molecular formula C15H20N2 B3266109 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile CAS No. 41805-28-1

1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile

Cat. No. B3266109
CAS RN: 41805-28-1
M. Wt: 228.33 g/mol
InChI Key: VSKBHYADUFBQKK-UHFFFAOYSA-N
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Description

1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C15H20N2 . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile involves complex organic chemistry reactions. The process typically involves the formation of a carbocation intermediate, which is then abstracted by a proton from an adjacent carbon . The specifics of the synthesis process would depend on the starting materials and the conditions under which the reaction is carried out .


Molecular Structure Analysis

The molecular structure of 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile is determined by its molecular formula, C15H20N2 . It consists of a cyclohexane ring, which is a six-membered ring of carbon atoms, with a benzyl(methyl)amino group and a carbonitrile group attached .


Chemical Reactions Analysis

The chemical reactions involving 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile can be complex and varied. They can involve processes such as free radical bromination, nucleophilic substitution, and oxidation . The specifics of these reactions would depend on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile are determined by its molecular structure. It has a molecular weight of 228.33 . Other properties such as its melting point, boiling point, and density would need to be determined experimentally.

Mechanism of Action

The mechanism of action of 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate is then abstracted by a proton from an adjacent carbon, forming a new pi bond .

Safety and Hazards

As with any chemical compound, handling 1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile requires appropriate safety measures. It’s important to refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, storage, and emergency procedures .

properties

IUPAC Name

1-[benzyl(methyl)amino]cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-17(12-14-8-4-2-5-9-14)15(13-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKBHYADUFBQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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